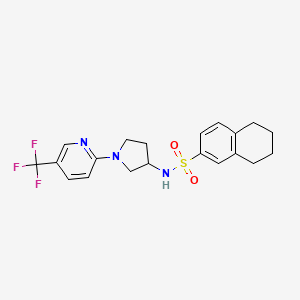
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyridin-2-yl group, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The structure of this compound likely allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives often have interesting physicochemical properties that make them useful in medicinal chemistry .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
Sulfonamides, such as N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been utilized as novel terminators of cationic cyclizations, facilitating efficient formation of polycyclic systems through cationic cascades. This approach enables the synthesis of complex organic compounds with high precision and efficiency (Haskins & Knight, 2002).
Molecular Design and Drug Synthesis
The compound and its derivatives have played a significant role in the synthesis of prolines bearing fluorinated one-carbon units at the 4-position via nucleophilic 5-endo-trig cyclizations. These methodologies provide access to a variety of optically active prolines, which are valuable in medicinal chemistry for their biological activities (Nadano, Iwai, Mori, & Ichikawa, 2006).
Coordination Chemistry and Material Science
Research into cobalt(ii)-sulfonamide complexes has demonstrated that systematic substitution on the N-(pyridine-2-ylmethyl)-sulfonamide ligand leads to variations in the coordination geometry, which is subtly correlated with magnetic anisotropy. These findings are significant for the development of materials with specific magnetic properties (Wu, Zhai, Deng, Chen, Zhang, & Zheng, 2019).
Advanced Organic Transformations
The synthesis of tetrahydropyridine derivatives through reactions involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates underlines the versatility of sulfonamide compounds in facilitating radical reactions and cyclization processes. This methodology opens new avenues for the synthesis of sulfonated organic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (An & Wu, 2017).
Hybrid Compound Development
The exploration of sulfonamide-based hybrid compounds has revealed a vast range of pharmacological activities, including antibacterial, anti-neuropathic pain, and antitumor effects. These studies emphasize the potential of sulfonamide hybrids as a basis for developing new therapeutic agents with enhanced efficacy and selectivity (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2S/c21-20(22,23)16-6-8-19(24-12-16)26-10-9-17(13-26)25-29(27,28)18-7-5-14-3-1-2-4-15(14)11-18/h5-8,11-12,17,25H,1-4,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZFAOWAJFYIEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
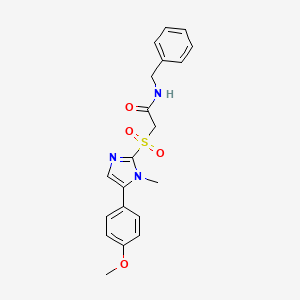

![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)
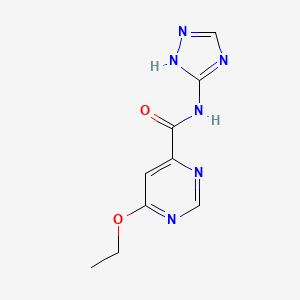

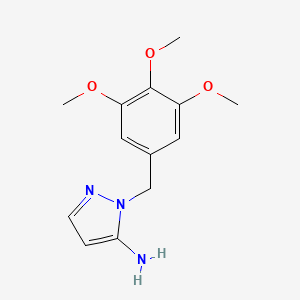
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
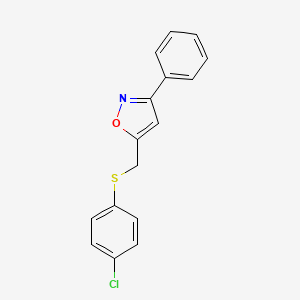
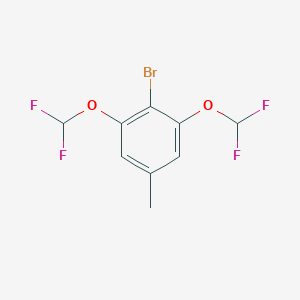
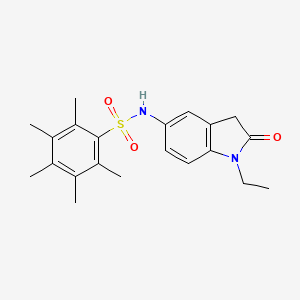
![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)